2-Amino-1-methylpyrrole-3-carboxamide
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Overview
Description
2-Amino-1-methylpyrrole-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H9N3O This compound is characterized by a pyrrole ring substituted with an amino group at the 2-position, a methyl group at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylpyrrole-3-carboxamide can be achieved through several methods. One common approach involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines. This method utilizes catalytic amounts of nBu4NI and TBHP as oxidants, providing straightforward access to primary, secondary, and tertiary pyrrole carboxamides under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methylpyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Amino-1-methylpyrrole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in target proteins is crucial for its biological activity.
Comparison with Similar Compounds
2-Amino-1-methylpyrrole-3-carboxamide can be compared with other similar compounds, such as:
2-Amino-1,1’-biphenyl-3-carboxamide: This compound is a selective inhibitor of PKMYT1 and has shown promise in the treatment of CCNE1-amplified breast cancer.
Indole-2-carboxamide and Indole-3-carboxamide: These compounds exhibit strong enzyme inhibitory properties and have been studied for their anticancer, antimalarial, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-9-3-2-4(5(9)7)6(8)10/h2-3H,7H2,1H3,(H2,8,10) |
InChI Key |
NHEIMZBOXPRBRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1N)C(=O)N |
Origin of Product |
United States |
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